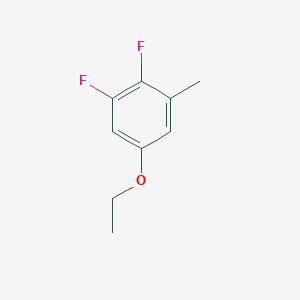

5-Ethoxy-1,2-difluoro-3-methylbenzene

Description

5-Ethoxy-1,2-difluoro-3-methylbenzene is a fluorinated aromatic compound featuring an ethoxy group at position 5, fluorine atoms at positions 1 and 2, and a methyl group at position 3. The ethoxy group, a strong electron-donating substituent, may enhance stability compared to halogenated analogs, though its steric bulk could moderate reactivity in electrophilic substitution reactions .

Propriétés

IUPAC Name |

5-ethoxy-1,2-difluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-3-12-7-4-6(2)9(11)8(10)5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIHUISPLBLNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2-difluoro-3-methylbenzene can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents in a substitution reaction. . These reagents are effective for the conversion of alcohols to alkyl fluorides and aldehydes to gem-difluorides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar fluorination techniques. The process may include the use of catalytic cyclization and fluoridation reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethoxy-1,2-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophilic or electrophilic reagents depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

5-Ethoxy-1,2-difluoro-3-methylbenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances the compound's reactivity and stability, facilitating reactions such as nucleophilic substitutions and cross-coupling reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace fluorine or ethoxy groups | Fluorinated pharmaceuticals |

| Cross-Coupling | Coupling with aryl halides or other electrophiles | Agrochemical derivatives |

Medicinal Chemistry

Biological Activity

Research indicates that derivatives of this compound exhibit potential biological activities, particularly antimicrobial and anticancer properties. The compound's unique molecular structure, characterized by the presence of fluorine and ethoxy groups, influences its interaction with biological systems.

Anticancer Properties

Studies have shown that nitro derivatives of similar fluorinated compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways. For instance, the introduction of a nitro group can enhance the antineoplastic activity by inducing apoptosis in cancer cells.

| Activity | Target | IC50 Values |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | MIC = 25 μg/mL |

| Anticancer | Various cancer cell lines | IC50 ranging from 1.02 μM to 12 μM |

Materials Science

Novel Material Development

The compound is also utilized in materials science for the design and synthesis of novel materials with specific electronic or optical properties. Its application in creating liquid crystals and polymers is notable due to its ability to influence material characteristics through molecular design.

Key Properties

- Fluorination: Enhances thermal stability and solubility.

- Ethoxy Group: Improves compatibility with organic solvents.

Case Studies

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of fluorinated compounds similar to this compound against Mycobacterium tuberculosis. The results demonstrated significant inhibition at low concentrations, indicating potential for further development into therapeutic agents.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the anticancer properties of a derivative compound in a series of cell lines including HeLa and A549. The study reported IC50 values indicating potent activity against these cancer types, suggesting that modifications to the original structure could yield promising new treatments.

Mécanisme D'action

The mechanism of action of 5-Ethoxy-1,2-difluoro-3-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The specific pathways involved depend on the biological context and the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

- This could favor electrophilic substitution at specific positions .

- Steric Considerations : The methyl group at position 3 introduces moderate steric hindrance, which may slow reactions at adjacent positions compared to smaller substituents (e.g., H or F) .

- Solubility : Ethoxy’s oxygen atom may improve solubility in polar aprotic solvents relative to brominated analogs, though methyl and fluorine groups could counterbalance this effect .

- Synthetic Utility : Unlike diamine precursors (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine), the target compound lacks amine groups, limiting its use in cyclization reactions to form heterocycles like benzimidazoles .

Activité Biologique

5-Ethoxy-1,2-difluoro-3-methylbenzene, a fluorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, fluorinated analogs have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that trifluoromethyl-substituted compounds enhanced the potency of anticancer agents by improving their interactions with target proteins involved in cell proliferation and survival .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of fluorinated aromatic compounds. For example, compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer’s disease. These compounds were found to enhance cholinergic signaling and reduce neuroinflammation in preclinical models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Fluorinated compounds often exhibit increased lipophilicity, enhancing their ability to penetrate microbial membranes. In vitro assays demonstrated that related fluorinated compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity in Cell Lines

A study examining the effects of a series of fluorinated benzene derivatives, including this compound, found that these compounds significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 | Apoptosis induction via mitochondrial pathway |

| Trifluoromethyl analog | 3 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration induced by amyloid-beta peptides, administration of a structurally similar compound resulted in a significant reduction in cognitive decline and neuroinflammation markers. The study concluded that the compound's ability to enhance acetylcholine levels contributed to its neuroprotective effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cholinergic Receptors : Enhances signaling pathways involved in memory and learning.

- Apoptotic Pathways : Induces programmed cell death in cancer cells through mitochondrial disruption.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the benzene ring significantly affect biological activity. For instance:

- Fluorination : Enhances potency against cancer cells.

- Ethoxy Group : Contributes to improved solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.